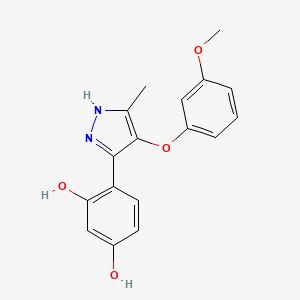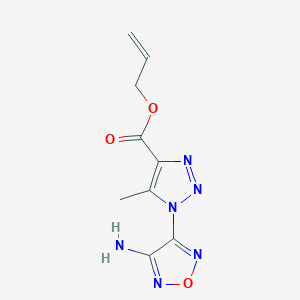
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as CFMTI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMTI belongs to the class of tetrazole-based compounds and has been shown to exhibit potent biological activity against a range of diseases.
Aplicaciones Científicas De Investigación
Chiral Coordination Networks and NLO Properties
A study utilizing hydrothermal synthesis methods to combine tetrazolate-yl acylamide tectons, including derivatives similar to the compound , with cadmium dichloride, resulted in the formation of crystalline coordination networks. These compounds demonstrated significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optical materials. The effects of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the generated coordination networks were extensively discussed, highlighting the importance of chemical modifications for enhancing material properties (Liao et al., 2013).
Antifungal and Anticancer Activities
Research on tetrazolylmethyl quinolines, which share structural similarities with the compound in focus, has shown that modifications of this class can result in significant anticancer and antifungal activities. Specific derivatives demonstrated potent activity against melanoma and breast cancer cell lines in primary cytotoxicity assays. This suggests potential pharmacological applications for derivatives of the compound in treating various types of cancer and fungal infections (Shaikh et al., 2017).
Antimicrobial Activity
A study on fluorobenzamides, including structures akin to the compound being discussed, found that specific derivatives exhibited notable antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity, suggesting that such modifications could lead to the development of new antimicrobial agents (Desai et al., 2013).
Corrosion Inhibition
Compounds derived from tetrazole, including those structurally related to the compound , have been synthesized and evaluated for their ability to inhibit corrosion in mild steel in acidic media. This research indicates potential applications in protecting metal surfaces against corrosion, which is crucial for industrial applications (Aouine et al., 2011).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-10-5-7-11(8-6-10)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLMSLKWBGRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2630827.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630830.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630833.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2630835.png)

![Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate](/img/structure/B2630837.png)

![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630841.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2630844.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)